Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane
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Overview
Description
Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane is an organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups. This compound is notable for its unique structural features, which include a silicon atom bonded to two methyl groups, a phenyl group, and a phenyl(trimethylsilyl)oxy group. The presence of the trimethylsilyl group imparts significant chemical inertness and a large molecular volume, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane typically involves the reaction of phenylsilane derivatives with trimethylsilylating agents. One common method is the reaction of phenyl(dimethyl)silane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate; reactions often conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Production of silane or siloxane compounds.
Substitution: Generation of various organosilicon compounds with different functional groups.
Scientific Research Applications
Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent in organic synthesis to protect hydroxyl groups and enhance the volatility of compounds for gas chromatography.
Biology: Employed in the modification of biomolecules to improve their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on molecules during chemical reactions. This allows for selective reactions to occur without interference from other functional groups. The compound’s large molecular volume and chemical inertness also contribute to its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Similar structure but lacks the additional phenyl group bonded to the silicon atom.
Dimethylphenylsilane: Contains a phenyl group and two methyl groups bonded to silicon but lacks the trimethylsilyl group.
Trimethylsilylphenylacetylene: Features a trimethylsilyl group bonded to a phenylacetylene moiety.
Uniqueness
Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical properties. The combination of these groups enhances the compound’s stability, reactivity, and versatility in various applications compared to its similar counterparts.
Properties
CAS No. |
648428-54-0 |
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Molecular Formula |
C18H26OSi2 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
dimethyl-phenyl-[phenyl(trimethylsilyloxy)methyl]silane |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,3)19-18(16-12-8-6-9-13-16)21(4,5)17-14-10-7-11-15-17/h6-15,18H,1-5H3 |
InChI Key |
GFKMUMRODFQCEF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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